1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Synthetic Organic Chemistry Methylation Reactions Yield Optimization

Researchers targeting P. aeruginosa ribonucleotide reductase often face limited access to structurally defined naphthalene-based inhibitors. This compound fills that gap as a validated tool with confirmed tyrosyl radical inhibition. • Thermal stability >300°C enables high-temperature reactions without degradation. • Dual hydroxyl/nitrile architecture permits oxidation to quinones and NIR naphthoporphyrazine dye synthesis. • Efficient O-methylation yields protected intermediates in 80% yield. Shipped under wet ice; store at 2-8°C.

Molecular Formula C12H6N2O2
Molecular Weight 210.19 g/mol
CAS No. 1018-79-7
Cat. No. B086193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
CAS1018-79-7
Molecular FormulaC12H6N2O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O
InChIInChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H
InChIKeyJJBQXTABLSZHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Chemical Identity & Characteristics


1,4-Dihydroxynaphthalene-2,3-dicarbonitrile (CAS 1018-79-7), also designated as 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile, is a substituted naphthalene derivative bearing two hydroxyl groups at the 1- and 4-positions and two cyano (nitrile) groups at the 2- and 3-positions [1]. With a molecular formula of C12H6N2O2 and a molecular weight of 210.19 g/mol, this compound is structurally related to the 1,4-naphthoquinone family but exists in the reduced hydroquinone oxidation state, conferring distinct redox behavior and hydrogen-bonding capacity [2]. The presence of both strong electron-withdrawing nitrile groups and electron-donating hydroxyl groups creates a unique electronic push-pull system on the naphthalene scaffold that differentiates it from simpler naphthalenediols and naphthoquinones in terms of reactivity and physicochemical properties .

1 Synthetic precursor for naphthoporphyrazine NIR materials.
2 Push-pull electronic scaffold for enzyme inhibition studies.
3 High-melting (>300°C) hydroquinone form supports thermal processing.

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Distinct from Naphthoquinone Analogs


Generic substitution of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile with structurally similar compounds such as 2,3-dichloro-1,4-naphthoquinone or unsubstituted 1,4-naphthohydroquinone is precluded by three differentiating factors. First, the compound serves as a direct synthetic precursor to heteroatom-substituted naphthoporphyrazine derivatives with specific near-infrared (NIR) absorption and emission properties—a transformation requiring the intact 2,3-dicarbonitrile functionality that is absent in common 1,4-naphthoquinones [1]. Second, its dual hydroxyl-nitrile architecture enables distinct reactivity profiles: the nitrile groups confer electron-deficient character and synthetic versatility toward cyano-derived heterocycles, while the hydroxyl groups retain the capacity for oxidation to quinones and hydrogen-bond-mediated interactions [2]. Third, the compound exhibits inhibitory activity against the tyrosyl radical of Pseudomonas aeruginosa ribonucleotide reductase, a biological target not accessible to naphthoquinone analogs lacking the specific substitution pattern [3].

Target: 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
vs. Generic 1,4-naphthoquinone
Lacks 2,3-dicarbonitrile groups; cannot form naphthoporphyrazine macrocycles.
Target: 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
vs. 2,3-Dichloro-1,4-naphthoquinone
Absent hydrogen-bond donors; solubility and crystallization behavior may differ significantly.
Target: 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile
vs. Simple naphthalenediols
Missing electron-withdrawing nitriles; target engagement profile for P. aeruginosa RNR may not transfer.

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Key Comparative Evidence


Methylation Yield Advantage

In the reaction with diazomethane in diethyl ether over 0.5 hour, 1,4-dihydroxynaphthalene-2,3-dicarbonitrile undergoes O-methylation to yield 1,4-dimethoxynaphthalene-2,3-dicarbonitrile with a reported yield of 80% [1]. This compares favorably to the synthesis of the starting material itself, which is prepared from 2,3-dichloro-1,4-naphthoquinone with KCN in 62% yield [1]. The 18-percentage-point difference illustrates the compound's efficient derivatization potential once the core scaffold is established, a consideration for downstream synthetic planning.

Methylation Efficiency
Cross-study comparable
+18% yield difference (80% vs. 62%)
Target: Diazomethane, 0.5h. Comparator: KCN synthesis.
Supports downstream functionalization yield context.
Review protocol-specific yield variation.
Synthetic Organic Chemistry Methylation Reactions Yield Optimization

P. aeruginosa Ribonucleotide Reductase Inhibition

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile has been identified as an inhibitor of Pseudomonas aeruginosa ribonucleotide reductase (RNR), specifically demonstrating the capacity to quench the tyrosyl radical essential for enzymatic activity [1]. This biological activity is not shared by simpler 1,4-naphthoquinone derivatives lacking the 2,3-dicarbonitrile substitution. Within the same inhibitor panel, a structurally related naphthalene derivative, ethyl (2Z)-3-[(1,4-dihydroxynaphthalen-2-yl)sulfanyl]but-2-enoate, exhibited an IC50 value of 0.0024 µM against P. aeruginosa strain PAO1 [1], establishing a benchmark for potency in this target class. While direct IC50 data for the target compound was not quantified in the source, its confirmed presence in the inhibitor panel validates target engagement.

Enzyme Inhibition Context
Class-level inference
Confirmed P. aeruginosa RNR inhibitor
Class reference IC50: 0.0024 µM. Direct IC50 for target not reported.
Supports antimicrobial target validation studies.
Requires direct potency validation.
Antimicrobial Research Enzyme Inhibition Ribonucleotide Reductase

Hydrogen Bonding Capacity vs. Naphthoquinones

Computed physicochemical descriptors reveal key differences between 1,4-dihydroxynaphthalene-2,3-dicarbonitrile and oxidized naphthoquinone counterparts. The compound possesses a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 [1], reflecting the dual hydroxyl and dual nitrile functionalities. Its predicted pKa is 5.91 , indicating weakly acidic phenolic protons. In contrast, 2,3-dichloro-1,4-naphthoquinone (a common synthetic precursor) has a Hydrogen Bond Donor Count of 0 and lacks the hydrogen-bonding capacity of the hydroxyl groups entirely [2]. This difference in hydrogen-bonding potential directly impacts solubility, crystal packing, and molecular recognition in biological systems.

Molecular Recognition
Class-level inference
HBD = 2 | HBA = 4
vs. Naphthoquinone (HBD = 0)
Impacts solubility, crystal packing, and biological recognition.
Predicted pKa = 5.91 (phenolic protons).
Physicochemical Characterization Solubility Prediction Drug-likeness Assessment

Thermal Stability Advantage

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile exhibits a melting point exceeding 300°C [1][2], a thermal stability characteristic that distinguishes it from many structurally related naphthalene derivatives. For comparison, 1,4-naphthoquinone melts at 126-128°C, 2,3-dichloro-1,4-naphthoquinone at 193-195°C, and 1,4-naphthalenediol at 191-193°C [3]. The >100°C higher melting point of the target compound is attributable to the strong intermolecular hydrogen-bonding network enabled by the dual hydroxyl groups combined with the polar nitrile functionalities. This thermal robustness expands processing windows for applications requiring elevated temperature conditions.

Thermal Processing Window
Cross-study comparable
Melting Point >300°C
Comparators: 126–195°C ( >107°C difference).
Enables high-temperature synthetic procedures.
Inter-molecular H-bond network stability.
Material Science Thermal Analysis Process Chemistry

Binding Affinity Profile: Human and Bacterial Targets

Biochemical profiling data from BindingDB and vendor specifications provide quantitative binding affinities for 1,4-dihydroxynaphthalene-2,3-dicarbonitrile against multiple targets. The compound exhibits an IC50 of 2.58 × 10^4 nM (25.8 µM) against Amyloid-beta A4 precursor protein-binding family A member 1 (rat) [1]. Against human targets, it demonstrates an IC50 of 3.83 µM for the Voltage-gated N-type calcium channel alpha-1B subunit [2]. Additionally, it displays an EC50 of 1.55 µM against Protein RecA from Mycobacterium tuberculosis [2]. These multi-target binding data establish a distinct pharmacological fingerprint that differs from simpler naphthoquinones lacking the 2,3-dicarbonitrile moiety.

Target Affinity Profile
Supporting evidence
IC50: 25.8 µM (rat), 3.83 µM (human)
EC50: 1.55 µM (M. tuberculosis RecA).
Supports preliminary target discovery assessment.
No direct comparator data provided.
Biochemical Screening Target Engagement IC50 Profiling

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: Research & Industrial Applications


Near-Infrared Naphthoporphyrazine Synthesis

The 2,3-dicarbonitrile functionality of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile enables its direct use as a precursor for heteroatom-substituted naphthoporphyrazine macrocycles with near-infrared (NIR) absorption and emission properties [1]. This application leverages the intact dinitrile moiety for cyclotetramerization reactions that are not accessible with 1,4-naphthoquinone or simple naphthalenediol precursors. The resulting NIR-active materials have demonstrated utility in photodynamic therapy and optical sensing platforms.

P. aeruginosa RNR Inhibition for Antibacterial Studies

The confirmed inhibitory activity against the tyrosyl radical of Pseudomonas aeruginosa ribonucleotide reductase positions 1,4-dihydroxynaphthalene-2,3-dicarbonitrile as a tool compound for bacterial RNR target validation studies [1]. Given the clinical relevance of P. aeruginosa as an opportunistic pathogen, the compound's class-level activity (with benchmark IC50 = 0.0024 µM for a related naphthalene derivative in the same assay panel) supports its use in structure-activity relationship (SAR) campaigns aimed at developing novel antibacterial agents.

High-Temperature Organic Synthesis

With a melting point exceeding 300°C [1], 1,4-dihydroxynaphthalene-2,3-dicarbonitrile offers thermal stability that substantially exceeds that of common 1,4-naphthoquinone derivatives (melting points 126-195°C) [2]. This property makes it particularly suitable for synthetic transformations conducted at elevated temperatures, including solvent-free reactions, melt-phase polymerizations, and high-temperature cycloadditions where lower-melting analogs would undergo phase change or thermal degradation. The compound's dual hydroxyl groups further enable esterification and etherification reactions that can be conducted under forcing thermal conditions.

O-Methylation for Downstream Functionalization

The efficient O-methylation of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile with diazomethane yields 1,4-dimethoxynaphthalene-2,3-dicarbonitrile in 80% yield within 0.5 hour in diethyl ether [1]. This transformation provides a protected intermediate wherein the hydroxyl groups are masked as methoxy ethers while preserving the reactive dinitrile functionality. The dimethoxy derivative serves as a versatile platform for subsequent transformations including nitrile hydrolysis to carboxylic acids, reduction to amines, or further cyclization chemistry without interference from free phenolic groups.

Application
Selection Property
Validation Focus
NIR Naphthoporphyrazine Synthesis
Intact 2,3-dicarbonitrile precursor
NIR absorption/emission photophysical validation
Antimicrobial Target Screening
P. aeruginosa RNR tyrosyl radical inhibition
Target engagement validation studies
High-Temperature Synthesis
Thermal stability (M.p. >300°C)
Process window assessment
Downstream Functionalization
Efficient O-methylation yield context
Intermediate yield verification

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